8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[321]octane is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic octane core, the introduction of the imidazole ring, and the attachment of the fluorinated benzo[b]thiophene moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of modified compounds.
Scientific Research Applications
Chemistry
In chemistry, 8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of bicyclic systems and the effects of fluorination on chemical stability and reactivity.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic applications are explored. Its ability to interact with specific molecular targets could make it useful in treating certain diseases or conditions. Research is ongoing to determine its efficacy and safety in medical applications.
Industry
In industrial applications, this compound may be used as an intermediate in the synthesis of more complex molecules or as a component in specialized materials.
Mechanism of Action
The mechanism by which 8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, while the fluorinated benzo[b]thiophene moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: This compound shares the benzoic acid core but differs in its functional groups and overall structure.
tert-Butyl carbamate: While structurally different, it is used in similar synthetic applications.
1-Boc-pyrazole-4-boronic acid pinacol ester: Another compound used in synthetic chemistry with different functional groups.
Uniqueness
8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane is unique due to its combination of a bicyclic octane core, an imidazole ring, and a fluorinated benzo[b]thiophene moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c20-13-1-4-17-12(7-13)8-18(25-17)19(24)23-14-2-3-15(23)10-16(9-14)22-6-5-21-11-22/h1,4-8,11,14-16H,2-3,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWGEJSLULMWLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC4=C(S3)C=CC(=C4)F)N5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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